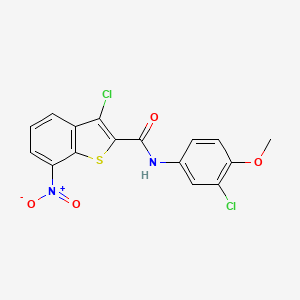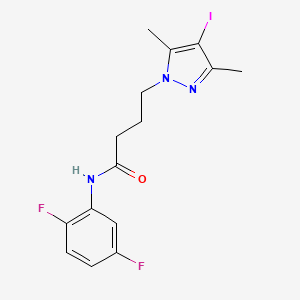![molecular formula C19H17F4N3OS B11480997 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11480997.png)
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-フルオロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレアは、ウレア誘導体のクラスに属する合成有機化合物です。
2. 製法
合成ルートと反応条件
1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-フルオロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレアの合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、適切なチオアミドを酸性条件下でα-ハロケトンと反応させることで合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入できます。
ウレア結合の形成: 最後のステップは、チアゾール誘導体をイソシアネートと反応させてウレア結合を形成することです。
工業的生産方法
このような化合物の工業的生産方法は、収率と純度を最大限に高めるために最適化された反応条件をしばしば含みます。これには、高圧反応器、触媒、連続フローシステムの使用が含まれる場合があります。
3. 化学反応解析
反応の種類
1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-フルオロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレアは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化して対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、アミンまたはアルコールを形成することができます。
置換: 求核置換反応または求電子置換反応によって、異なる官能基を分子に導入できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)
還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
置換: ハロゲン化剤、アミンまたはアルコールなどの求核剤
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。
医学: 医薬品として使用する可能性について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced to the aromatic ring.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the trifluoromethyl group is introduced to the aromatic ring.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
科学的研究の応用
3-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-フルオロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレアの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用して、それらの活性を調節し、治療効果をもたらす可能性があります。関与する経路には、酵素活性の阻害、シグナル伝達経路の調節、DNAとの相互作用が含まれます。
類似化合物との比較
類似化合物
- 1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-クロロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレア
- 1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-ブロモフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレア
比較
類似の化合物と比較して、1-(5,5-ジメチル-4,5-ジヒドロ-1,3-チアゾール-2-イル)-3-(4-フルオロフェニル)-1-[3-(トリフルオロメチル)フェニル]ウレアは、フッ素原子の存在により、反応性、生物活性、物理化学的特性に影響を与える可能性のあるユニークな特性を示す可能性があります。
特性
分子式 |
C19H17F4N3OS |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H17F4N3OS/c1-18(2)11-24-17(28-18)26(15-5-3-4-12(10-15)19(21,22)23)16(27)25-14-8-6-13(20)7-9-14/h3-10H,11H2,1-2H3,(H,25,27) |
InChIキー |
AGBJNEUSNYLGNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide](/img/structure/B11480922.png)
![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B11480927.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11480932.png)

![7-[2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480948.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480953.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B11480957.png)
![6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11480958.png)
![ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11480959.png)


![N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11480990.png)
![7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11481004.png)

